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molecular formula C10H13N3O2 B2827879 2-Nitro-5-(piperidin-1-yl)pyridine CAS No. 444146-17-2

2-Nitro-5-(piperidin-1-yl)pyridine

Cat. No. B2827879
M. Wt: 207.233
InChI Key: YWBNHAYIHYUOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482341B2

Procedure details

To 6′-Nitro-3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl (0.25 g) in THF (8 mL) was added iron (0.539 mg) and water (2.5 mL). Then acetic acid (0.35 mL) was added dropwise and the mixture was allowed to stir at 45° C. for 12 hours. TLC analysis confirmed complete consumption of the starting material. The suspension was filtered through celite and the filter cake was washed well with ethyl acetate. The filtrate was concentrated in vacuo prior to addition of 2N NaOH. The aqueous layer was saturated with NaCl and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4 and evaporated to give a residue that was purified by flash chromatography on silica gel (gradient of MeOH in DCM containing 0.5% NH4OH). 3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl-6′-ylamine was obtained as a black oil (0.196 g). MS (ESI): 178.1 (MH+).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.539 mg
Type
catalyst
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.O.C(O)(=O)C>C1COCC1.[Fe]>[N:10]1([C:7]2[CH:8]=[N:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)N1CCCCC1
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.539 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
to stir at 45° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
WASH
Type
WASH
Details
the filter cake was washed well with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
to addition of 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (gradient of MeOH in DCM containing 0.5% NH4OH)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1(CCCCC1)C=1C=NC(=CC1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.196 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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